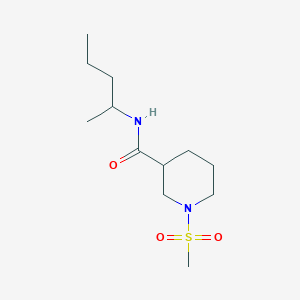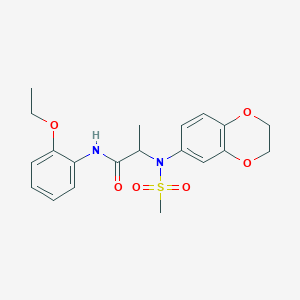
N-(1-methylbutyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylbutyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, commonly known as SNC80, is a synthetic compound that belongs to the class of opioids. SNC80 is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in the modulation of pain, reward, and mood. The delta-opioid receptor has been identified as a potential therapeutic target for the treatment of chronic pain, depression, anxiety, and drug addiction.
作用机制
The delta-opioid receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation by SNC80, the delta-opioid receptor stimulates the release of endogenous opioids, such as enkephalins, which bind to mu-opioid receptors and produce analgesic effects. The delta-opioid receptor also activates the phosphoinositide 3-kinase (PI3K) signaling pathway, which has been implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects
SNC80 produces a range of biochemical and physiological effects that are mediated by the delta-opioid receptor. SNC80 has been shown to produce analgesic effects in animal models of chronic pain, which are mediated by the release of endogenous opioids. SNC80 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively, which are mediated by the activation of the PI3K signaling pathway. Moreover, SNC80 has been shown to reduce drug-seeking behavior in animal models of drug addiction, which may be mediated by the modulation of reward pathways.
实验室实验的优点和局限性
SNC80 has several advantages for lab experiments. It is highly selective for the delta-opioid receptor, which allows for the specific modulation of this receptor without affecting other opioid receptors. SNC80 is also readily available for scientific research, as the synthesis method has been optimized for large-scale production. However, SNC80 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Moreover, SNC80 has poor solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of SNC80. One direction is the investigation of its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of SNC80 for the treatment of chronic pain, depression, anxiety, and drug addiction. Another direction is the development of new compounds that are more potent and selective than SNC80. Such compounds may have improved therapeutic profiles and fewer side effects. Lastly, the study of the delta-opioid receptor and its signaling pathways may lead to the identification of novel targets for drug development.
合成方法
The synthesis of SNC80 involves the reaction of piperidine-3-carboxylic acid with 1-methylbutylamine, followed by the addition of methanesulfonyl chloride. The reaction yields SNC80 in high purity and yield. The synthesis method has been optimized for large-scale production, making SNC80 readily available for scientific research.
科学研究应用
SNC80 has been extensively studied for its potential therapeutic applications. The selective agonism of the delta-opioid receptor by SNC80 has been shown to produce analgesic effects in animal models of chronic pain. SNC80 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Moreover, SNC80 has been shown to reduce drug-seeking behavior in animal models of drug addiction.
属性
IUPAC Name |
1-methylsulfonyl-N-pentan-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-4-6-10(2)13-12(15)11-7-5-8-14(9-11)18(3,16)17/h10-11H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZKSVCCOMAQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B5964457.png)
![3-{1-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5964460.png)
![2-chloro-N-{2-[(5-oxo-2-pyrrolidinyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}benzamide](/img/structure/B5964469.png)
![1-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5964471.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B5964482.png)
![2-[{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5964486.png)
![1-[1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B5964494.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5964505.png)
![(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5964520.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5964544.png)
![7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5964551.png)
![4-(3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5964555.png)
![2-(1-isopropyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5964560.png)